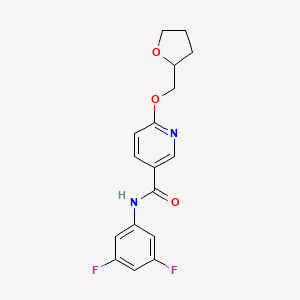
N-(3,5-difluorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-difluorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C17H16F2N2O3 and its molecular weight is 334.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Nicotinamide derivatives are synthesized for various applications, including the development of new herbicides based on natural products like nicotinic acid. Such compounds have shown excellent herbicidal activity against specific plant species, indicating their potential in agricultural chemistry. The structure-activity relationships of these derivatives can inform the development of targeted herbicides against monocotyledonous weeds (Chen Yu et al., 2021).
Antiprotozoal Activity
Some nicotinamide analogues have been designed and synthesized for their antiprotozoal activity. These compounds were evaluated against parasites such as Trypanosoma and Plasmodium falciparum, showing significant inhibitory effects. This research area is crucial for developing new treatments for protozoal infections, contributing to global health initiatives (M. Ismail et al., 2003).
Material Science Applications
Derivatives of nicotinamide have been explored as ligand materials for organic light-emitting diodes (OLEDs), specifically in the synthesis of blue phosphorescent dopants. This application highlights the compound's relevance in developing advanced materials for electronic devices (Zhou Yuyan, 2014).
Molecular Biology and Cancer Research
Nicotinamide derivatives are investigated for their roles in biological pathways, including their impact on cellular metabolism and potential as cancer therapy targets. For example, nicotinamide N-methyltransferase (NNMT) plays a significant role in metabolic regulation, with high expression levels in various cancers. Understanding these compounds' interactions and mechanisms can contribute to new cancer treatments (Yi Peng et al., 2011).
Corrosion Inhibition
In the field of industrial chemistry, nicotinamide derivatives have been studied for their corrosion inhibition effects on metals in acidic environments. Such applications are essential for protecting infrastructure and machinery, reducing economic losses due to corrosion (M. P. Chakravarthy et al., 2014).
Propriétés
IUPAC Name |
N-(3,5-difluorophenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c18-12-6-13(19)8-14(7-12)21-17(22)11-3-4-16(20-9-11)24-10-15-2-1-5-23-15/h3-4,6-9,15H,1-2,5,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRKPMIUMCTRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
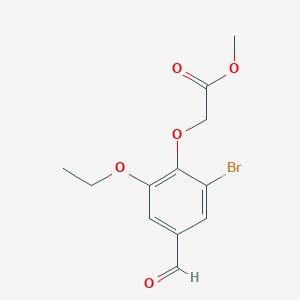
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2944561.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2944564.png)
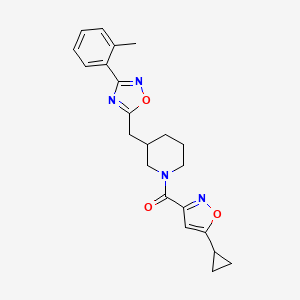

![2,5-dichloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-3-carboxamide](/img/structure/B2944570.png)
![1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2944571.png)

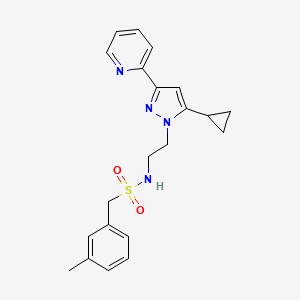
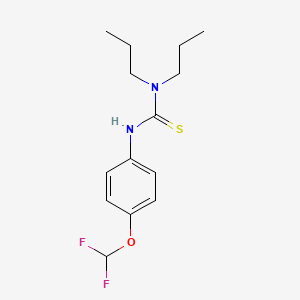
![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2944578.png)

![2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2944580.png)
![(2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2944582.png)
